molecular formula C11H8FN3O4 B15059139 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid

1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid

Katalognummer: B15059139
Molekulargewicht: 265.20 g/mol
InChI-Schlüssel: SBHSMORNXIUJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group attached to the triazole ring, along with two carboxylic acid groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazole derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.

Analyse Chemischer Reaktionen

1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole ring and fluorobenzyl group are known to enhance the biological activity of molecules.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can be compared with other triazole derivatives, such as:

    1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylic acid: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    1-(4-Methylbenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and reactivity.

The uniqueness of this compound lies in its combination of the fluorobenzyl group and the triazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H8FN3O4

Molekulargewicht

265.20 g/mol

IUPAC-Name

1-[(4-fluorophenyl)methyl]triazole-4,5-dicarboxylic acid

InChI

InChI=1S/C11H8FN3O4/c12-7-3-1-6(2-4-7)5-15-9(11(18)19)8(10(16)17)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19)

InChI-Schlüssel

SBHSMORNXIUJII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.